molecular formula C6H10N2O2 B1210000 Cyclo(-Ala-Ala) CAS No. 5845-61-4

Cyclo(-Ala-Ala)

Cat. No.: B1210000
CAS No.: 5845-61-4
M. Wt: 142.16 g/mol
InChI Key: WWISPHBAYBECQZ-IMJSIDKUSA-N
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Description

Cyclo(-Ala-Ala) is a cyclic organic compound belonging to the class of diketopiperazines. This compound features a six-membered ring structure with two nitrogen atoms and two carbonyl groups. Diketopiperazines are known for their diverse biological activities and are often found in natural products and synthetic compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclo(-Ala-Ala) can be achieved through various methods. One common approach involves the cyclative lactonization of suitable precursors. For instance, the formation of the lactone bond from free acids or esters can be accomplished using proton-catalyzed condensations, coupling reagents, or Mitsunobu conditions . Additionally, halogen-substituted precursors can be employed for lactone generation under basic conditions .

Industrial Production Methods

Industrial production methods for Cyclo(-Ala-Ala) typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize automated reactors and continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Cyclo(-Ala-Ala) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding diketones.

    Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.

    Substitution: Nucleophilic substitution reactions can introduce different substituents at the nitrogen atoms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alkyl halides. Reaction conditions typically involve controlled temperatures and pH to ensure selective transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diketones, while reduction can produce diols. Substitution reactions can result in various N-substituted derivatives.

Scientific Research Applications

Cyclo(-Ala-Ala) has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Cyclo(-Ala-Ala) involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biological pathways. For example, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects .

Comparison with Similar Compounds

Similar Compounds

  • (3S,6S)-3,6-bis(4-hydroxybenzyl)piperazine-2,5-dione
  • (3S,6S)-3-((1H-Imidazol-5-yl)methyl)-6-benzylpiperazine-2,5-dione

Uniqueness

Cyclo(-Ala-Ala) is unique due to its specific stereochemistry and the presence of two methyl groups, which can influence its reactivity and biological activity. Compared to other diketopiperazines, it may exhibit distinct properties and applications, making it a valuable compound for research and industrial use .

Properties

IUPAC Name

(3S,6S)-3,6-dimethylpiperazine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O2/c1-3-5(9)8-4(2)6(10)7-3/h3-4H,1-2H3,(H,7,10)(H,8,9)/t3-,4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWISPHBAYBECQZ-IMJSIDKUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)NC(C(=O)N1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C(=O)N[C@H](C(=O)N1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10207149
Record name Cyclo(alanylalanyl)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10207149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5845-61-4, 72904-45-1
Record name Cyclo(alanylalanyl)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005845614
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Alanine anhydride, cis-(+/-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072904451
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclo(alanylalanyl)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10207149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name L-ALANINE ANHYDRIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NXP0G10PQ5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name ALANINE ANHYDRIDE, CIS-(±)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I07ZA8HQ1E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does (3S,6S)-3,6-dimethylpiperazine-2,5-dione impact the transdermal permeation of drugs?

A1: While the precise mechanism of action remains unclear, research suggests that (3S,6S)-3,6-dimethylpiperazine-2,5-dione enhances drug permeation through the skin. In a study using excised pig ear skin, the compound significantly increased the permeation of theophylline, a model drug, from a propylene glycol:water solution []. One hour after application, the permeated amount of theophylline was approximately 12-fold higher when formulated with (3S,6S)-3,6-dimethylpiperazine-2,5-dione compared to a formulation without the compound []. This suggests that (3S,6S)-3,6-dimethylpiperazine-2,5-dione might temporarily disrupt the skin barrier, allowing for increased drug diffusion. Further research is needed to fully elucidate its mechanism of action.

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